6-氯-2-色酮

描述

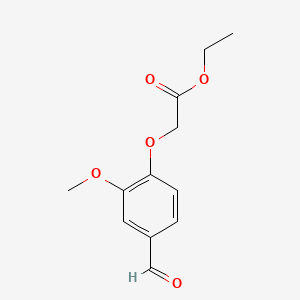

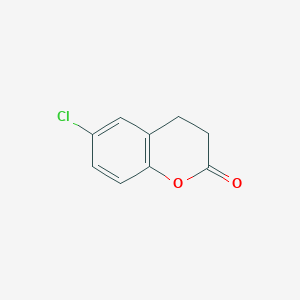

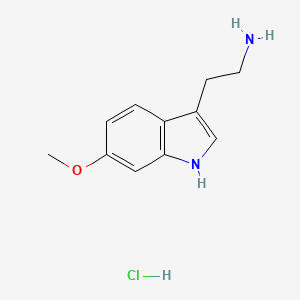

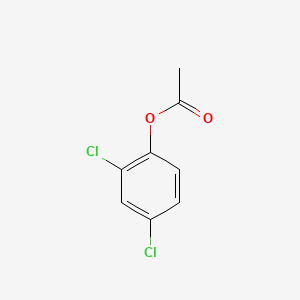

6-Chloro-2-chromanone is a chemical compound with the molecular formula C9H7ClO2 . It is a white solid and is used as a chemical and organic intermediate for pharmaceuticals . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It is used as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .Physical And Chemical Properties Analysis

6-Chloro-2-chromanone is a white solid . It has a molecular weight of 182.61 .科学研究应用

-

Pharmaceuticals and Medicinal Chemistry

- Chromanone and its derivatives, including 6-Chloro-2-chromanone, are important heterobicyclic compounds that serve as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .

- They exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

- The methods of application or experimental procedures vary widely depending on the specific application. In general, these compounds are synthesized in the lab and then tested in vitro or in vivo for their biological activities .

- The results or outcomes obtained also vary widely. For example, some chromanone derivatives have shown promising results as anticancer agents, while others have shown potential as antidiabetic or antimicrobial agents .

-

Organic Intermediates

- 6-Chloro-2-chromanone is used as an organic intermediate for pharmaceuticals .

- As an organic intermediate, it is used in the synthesis of other compounds. The specific methods of application or experimental procedures would depend on the compound being synthesized .

- The results or outcomes obtained would be the successful synthesis of the desired compound .

-

Antineoplastic Activity

- Various chromone derivatives, such as 6-chloro-2-(2-quinolyl)chromone, have been proven to have antineoplastic activity against selected cancer cell lines .

- The methods of application or experimental procedures would involve synthesizing the chromone derivative and then testing its antineoplastic activity in vitro or in vivo .

- The results or outcomes obtained would be the observed antineoplastic activity against the selected cancer cell lines .

-

Antioxidant Activity

- Chromones and chromanones, including 6-Chloro-2-chromanone, have significant antioxidant activity .

- The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its antioxidant activity in vitro or in vivo .

- The results or outcomes obtained would be the observed antioxidant activity of the compound .

-

Anti-inflammatory Activity

- Chromones and chromanones, including 6-Chloro-2-chromanone, have significant anti-inflammatory activity .

- The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its anti-inflammatory activity in vitro or in vivo .

- The results or outcomes obtained would be the observed anti-inflammatory activity of the compound .

-

Antimicrobial Activity

-

Antidiabetic Activity

- By virtue of SAR studies, substitution at C-2, 3, 6 and 7th position of parent chromanone provide effective antidiabetic drugs .

- The methods of application or experimental procedures would involve synthesizing the chromanone derivative and then testing its antidiabetic activity in vitro or in vivo .

- The results or outcomes obtained would be the observed antidiabetic activity of the compound .

-

Tumor Necrosis Factor-α (TNF-α) Inhibitors

- Natural and synthetic chromanone analogs show various biological activities such as tumor necrosis factor-α (TNF-α) inhibitors .

- The methods of application or experimental procedures would involve synthesizing the chromanone derivative and then testing its TNF-α inhibitory activity in vitro or in vivo .

- The results or outcomes obtained would be the observed TNF-α inhibitory activity of the compound .

-

Antiviral Activity

- Chromones and chromanones, including 6-Chloro-2-chromanone, have significant antiviral activity .

- The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its antiviral activity in vitro or in vivo .

- The results or outcomes obtained would be the observed antiviral activity of the compound .

-

Antileishmanial Activity

- Chromones and chromanones, including 6-Chloro-2-chromanone, have significant antileishmanial activity .

- The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its antileishmanial activity in vitro or in vivo .

- The results or outcomes obtained would be the observed antileishmanial activity of the compound .

-

Insecticidal Activity

- Chromones and chromanones, including 6-Chloro-2-chromanone, have significant insecticidal activity .

- The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its insecticidal activity in vitro or in vivo .

- The results or outcomes obtained would be the observed insecticidal activity of the compound .

-

Spasmolytic Activity

- Chromones and chromanones, including 6-Chloro-2-chromanone, have significant spasmolytic activity .

- The methods of application or experimental procedures would involve synthesizing the chromone or chromanone compound and then testing its spasmolytic activity in vitro or in vivo .

- The results or outcomes obtained would be the observed spasmolytic activity of the compound .

安全和危害

While specific safety and hazard information for 6-Chloro-2-chromanone was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, including chemical impermeable gloves, is advised .

属性

IUPAC Name |

6-chloro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMNLXQACWRZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295781 | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-chromanone | |

CAS RN |

4377-63-3 | |

| Record name | 4377-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)

![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)